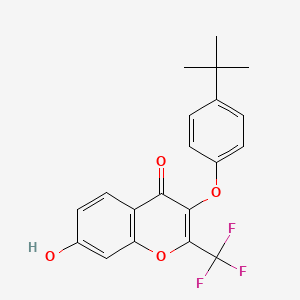

3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Description

3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-tert-butylphenoxy group at position 3, a trifluoromethyl group at position 2, and a hydroxyl group at position 5. The tert-butyl group enhances hydrophobicity and steric bulk, while the trifluoromethyl group improves metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3O4/c1-19(2,3)11-4-7-13(8-5-11)26-17-16(25)14-9-6-12(24)10-15(14)27-18(17)20(21,22)23/h4-10,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISRQYOGVXAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-(tert-butyl)phenol and trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.

Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The chromen-4-one scaffold is highly versatile, with substitutions at positions 2, 3, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Chromen-4-one Derivatives

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., ) show higher aqueous solubility compared to tert-butyl or chloro analogs .

- Metabolic Stability : The trifluoromethyl group universally enhances resistance to oxidative metabolism across all analogs .

- Crystallinity : Chlorophenyl-substituted compounds () exhibit higher melting points (~425°C) due to stronger intermolecular interactions .

Biological Activity

3-(4-Tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, also known as a chromen-4-one derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

- IUPAC Name : this compound

- Molecular Formula : C20H17F3O4

- Molecular Weight : 392.34 g/mol

- CAS Number : 302951-28-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target proteins. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Cellular Signaling Modulation : It can alter signaling pathways by interacting with receptors or other proteins.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain relief.

Anticancer Properties

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Summary

Case Studies

-

Antioxidant and Anti-inflammatory Study

- Researchers evaluated the antioxidant potential of various chromenone derivatives, including this compound, demonstrating a strong correlation between structure and antioxidant activity. The study highlighted the role of the trifluoromethyl group in enhancing these properties through molecular docking studies that revealed favorable interactions with oxidative stress markers.

-

Cytotoxicity Assessment

- A study focused on the cytotoxic effects of this compound against several cancer cell lines showed promising results, particularly against MCF-7 cells. The mechanism was investigated through flow cytometry, revealing that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.